molecular formula C5H7NO4 B11922057 1-(Carboxymethyl)aziridine-2-carboxylic acid

1-(Carboxymethyl)aziridine-2-carboxylic acid

Cat. No.: B11922057
M. Wt: 145.11 g/mol
InChI Key: NAMGALCMZMWRLH-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)aziridine-2-carboxylic acid is a unique compound featuring an aziridine ring, which is a three-membered heterocycle containing one nitrogen atom. This compound is of significant interest due to its high reactivity, which is attributed to the strain in the aziridine ring. The presence of carboxylic acid groups further enhances its chemical versatility, making it a valuable building block in organic synthesis and various scientific research applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These reactions include:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids, protic acids

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

Major Products: The major products formed from these reactions include various amino acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)aziridine-2-carboxylic acid primarily involves the high reactivity of the aziridine ring. The strain in the three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is exploited in its use as an alkylating agent, where it can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in proteins . This property is particularly valuable in its role as an enzyme inhibitor and anticancer agent.

Comparison with Similar Compounds

1-(Carboxymethyl)aziridine-2-carboxylic acid can be compared with other aziridine derivatives and similar compounds:

The uniqueness of this compound lies in its dual functionality, combining the reactivity of the aziridine ring with the versatility of carboxylic acid groups, making it a highly valuable compound in various fields of research and industry.

Biological Activity

1-(Carboxymethyl)aziridine-2-carboxylic acid, also referred to as (S)-1-(carboxymethyl)aziridine-2-carboxylic acid, is a chiral compound notable for its unique aziridine ring structure and dual carboxylate functionality. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C5H7N O4
  • Molecular Weight : 145.11 g/mol
  • Structural Features :
    • Contains a three-membered aziridine ring.
    • Substituted with carboxymethyl and carboxylic acid functional groups.

The presence of these functional groups enhances the compound's reactivity, making it a valuable intermediate in the synthesis of bioactive compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to act as a precursor for various bioactive compounds, particularly in the synthesis of amino acids and peptides that exhibit antimicrobial properties. The compound's derivatives have been investigated for their effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli16–32 µg/mL
Staphylococcus aureus16–32 µg/mL
Staphylococcus epidermidis16–32 µg/mL

In vitro studies indicated that certain derivatives exhibited better antibacterial activity than conventional antibiotics like ampicillin and streptomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Anticancer Activity

The aziridine ring structure contributes significantly to the cytotoxicity observed in various cancer cell lines. Compounds derived from this compound have shown promising results in inducing apoptosis in cancer cells through mechanisms involving DNA alkylation and disruption of cellular redox balance.

  • Mechanism of Action :
    • Alkylation of DNA leading to crosslink formation.
    • Induction of reactive oxygen species (ROS), resulting in mitochondrial dysfunction and activation of apoptotic pathways .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activities of aziridine-thiourea derivatives synthesized from this compound. The results indicated substantial bactericidal effects against clinical isolates of S. aureus, with MIC values significantly lower than those for standard antibiotics .
  • Cytotoxicity Analysis : Another investigation focused on the cytotoxic effects of aziridine derivatives on HeLa human tumor cells using the MTT assay. The findings revealed that several derivatives displayed selective toxicity towards cancer cells while maintaining lower toxicity levels against normal fibroblast cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other aziridine derivatives, highlighting its unique properties:

Compound Name Unique Aspects Biological Activity
Aziridine-2-carboxylic acidContains only one carboxylic groupLimited reactivity
2-CarboxyethylaziridineEthyl group instead of carboxymethylIncreased hydrophobicity
1-Amino-2-carboxylic acidAmino group instead of aziridineDirect involvement in amino acid biosynthesis
2-HydroxyaziridineHydroxyl group substitutionPotentially more reactive

The dual carboxylate functionality combined with the aziridine ring structure enhances the reactivity and versatility of this compound compared to its analogs, making it a preferred choice for synthetic applications in drug development .

Properties

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

1-(carboxymethyl)aziridine-2-carboxylic acid

InChI

InChI=1S/C5H7NO4/c7-4(8)2-6-1-3(6)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)

InChI Key

NAMGALCMZMWRLH-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC(=O)O)C(=O)O

Origin of Product

United States

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